molecular formula C9H8O4 B160342 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 4442-54-0

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No. B160342
CAS RN: 4442-54-0
M. Wt: 180.16 g/mol
InChI Key: JWZQJTGQFHIRFQ-UHFFFAOYSA-N
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Patent
US08748125B2

Procedure details

To a round bottom flask equipped with magnetic stirring, an addition funnel and a nitrogen inlet, was added benzo(1,4)dioxan-6-carboxylic acid (18.00 g, 99.91 mmol) and 1,2-dimethoxyethane (667 mL). This mixture was cooled to −75° C. in a dry ice-acetone bath. To this was added 1.3 M sec-butyl lithium in cyclohexane (230.6 mL, 299.7 mmol) over 1 hour, maintaining reaction temperature below −60° C. The reaction was removed from the cooling bath, allowed to warm to −20° C., and subsequently stirred at −20° C. for 45 min. The reaction was cooled to −50° C., and iodomethane (15.6 mL, 249.8 mmol) was added. The reaction was again removed from the cooling bath, allowed to warm to −20° C., and stirred at this temperature for 45 min. All cooling was removed and the reaction stirred at room temperature for 16 hours. The reaction was quenched by addition of a few mls of 1N HCl (aq) and the solvent removed by evaporation. The residue was made substantially acidic by the addition of aqueous 1N HCl. The resultant precipitate was filtered and washed with water to give a light brown solid, 5-methyl-benzo(1,4)dioxan-6-carboxylic acid, (6.60 g, 33.9 mmol) in 34% yield. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.62 (d, 114), 6.8 (d, 1H), 4.30 (br s, 4H), 2.52 (s, 3H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
667 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230.6 mL
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[CH:14]([Li])(CC)C.C1CCCCC1.IC>COCCOC>[CH3:14][C:10]1[C:5]2[O:4][CH2:3][CH2:2][O:1][C:6]=2[CH:7]=[CH:8][C:9]=1[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C(=O)O
Name
Quantity
667 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
230.6 mL
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
15.6 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
subsequently stirred at −20° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottom flask equipped with magnetic stirring, an addition funnel and a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
reaction temperature below −60° C
CUSTOM
Type
CUSTOM
Details
The reaction was removed from the cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to −50° C.
CUSTOM
Type
CUSTOM
Details
The reaction was again removed from the cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
All cooling was removed
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of a few mls of 1N HCl (aq)
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
ADDITION
Type
ADDITION
Details
The residue was made substantially acidic by the addition of aqueous 1N HCl
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1=C(C=CC=2OCCOC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33.9 mmol
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.